

# Fenpyrazamine Cross-Resistance with Other SBI Fungicides: A Comparative Analysis

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## Compound of Interest

Compound Name: **Fenpyrazamine**

Cat. No.: **B1672532**

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This guide provides an objective comparison of the performance of **fenpyrazamine**, a sterol biosynthesis inhibitor (SBI) fungicide, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in understanding its cross-resistance profile.

**Fenpyrazamine** is a novel aminopyrazolinone fungicide that targets the 3-keto reductase enzyme (ERG27) in the ergosterol biosynthetic pathway, classifying it under the Fungicide Resistance Action Committee (FRAC) Code 17.<sup>[1][2]</sup> Its primary agricultural use is in the control of grey mold (*Botrytis cinerea*) and other diseases caused by members of the Sclerotiniaceae family.<sup>[3][4]</sup> Understanding its cross-resistance patterns with other SBI fungicides is crucial for effective and sustainable disease management strategies.

## Quantitative Performance Data

The efficacy of **fenpyrazamine**, particularly against *Botrytis cinerea*, has been extensively studied. A key aspect of its performance is its cross-resistance profile with other fungicides. The following tables summarize the effective concentration required to inhibit 50% of growth (EC50) for **fenpyrazamine** and other fungicides against various isolates of *B. cinerea*.

Table 1: In Vitro Sensitivity of *Botrytis cinerea* Isolates to **Fenpyrazamine** and Fenhexamid

Isolate Type	Fenpyrazamine EC50 (µg/mL)	Fenhexamid EC50 (µg/mL)	Reference(s)
Sensitive	0.02 - 1.3	-	[5]
Resistant	50.1 - 172.6	-	[5]
Low-Sensitive (Mycelial Growth)	Average: 0.020 ± 0.0097	-	[2]

Table 2: Cross-Resistance of **Fenpyrazamine** with Fungicides from Different FRAC Groups

Fungicide Class	FRAC Group	Representative Fungicide(s)	Cross-Resistance with Fenpyrazamine	Reference(s)
Benzimidazoles	1	-	No	[3]
Dicarboximides	2	-	No	[1][3]
Quinone outside Inhibitors (QoI)	11	-	No	[3]
Succinate Dehydrogenase Inhibitors (SDHI)	7	-	No	[3]
Hydroxyanilides (SBI Class III)	17	Fenhexamid	Yes	[1][5]

The data clearly indicates a significant positive cross-resistance between **fenpyrazamine** and fenhexamid.[1][5] This is attributed to their shared mode of action, both inhibiting the 3-keto reductase enzyme.[1] Conversely, **fenpyrazamine** does not exhibit cross-resistance with fungicides from other major FRAC groups, making it a valuable tool for rotation programs to manage resistance to those fungicides.[3]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance analysis of **fenpyrazamine**.

## Mycelial Growth Inhibition Assay

This assay is used to determine the concentration of a fungicide that inhibits the vegetative growth of the target fungus by 50% (EC50).

- **Fungal Culture Preparation:** *Botrytis cinerea* isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 20-25°C for 5-7 days to obtain actively growing mycelium. [6]
- **Fungicide Stock Solution:** A stock solution of the technical-grade fungicide (e.g., 10 mg/mL) is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO). [6]
- **Amended Media Preparation:** The fungicide stock solution is serially diluted and added to molten PDA (cooled to 50-55°C) to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL). [6] A control plate containing only the solvent at the highest concentration used is also prepared.
- **Inoculation:** A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing *B. cinerea* culture and placed in the center of each fungicide-amended and control plate. [6]
- **Incubation:** The plates are incubated in the dark at 20-25°C. [6]
- **Data Collection and Analysis:** The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours). The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration. [2]

## Spore Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

- **Spore Suspension Preparation:** Spores are harvested from a 10-14 day old culture of *B. cinerea* by flooding the plate with sterile water and gently scraping the surface. The resulting

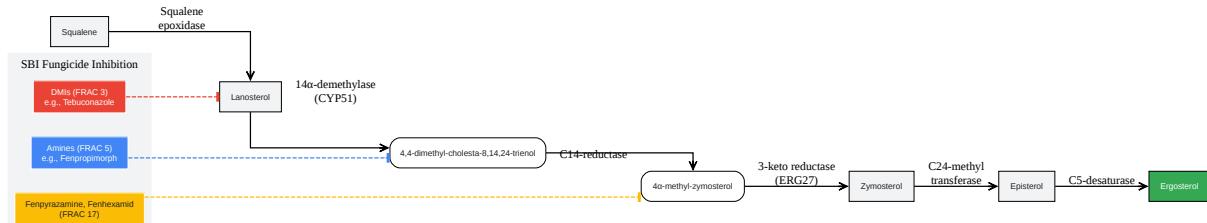
suspension is filtered to remove mycelial fragments and the spore concentration is adjusted (e.g., to  $1 \times 10^5$  spores/mL).

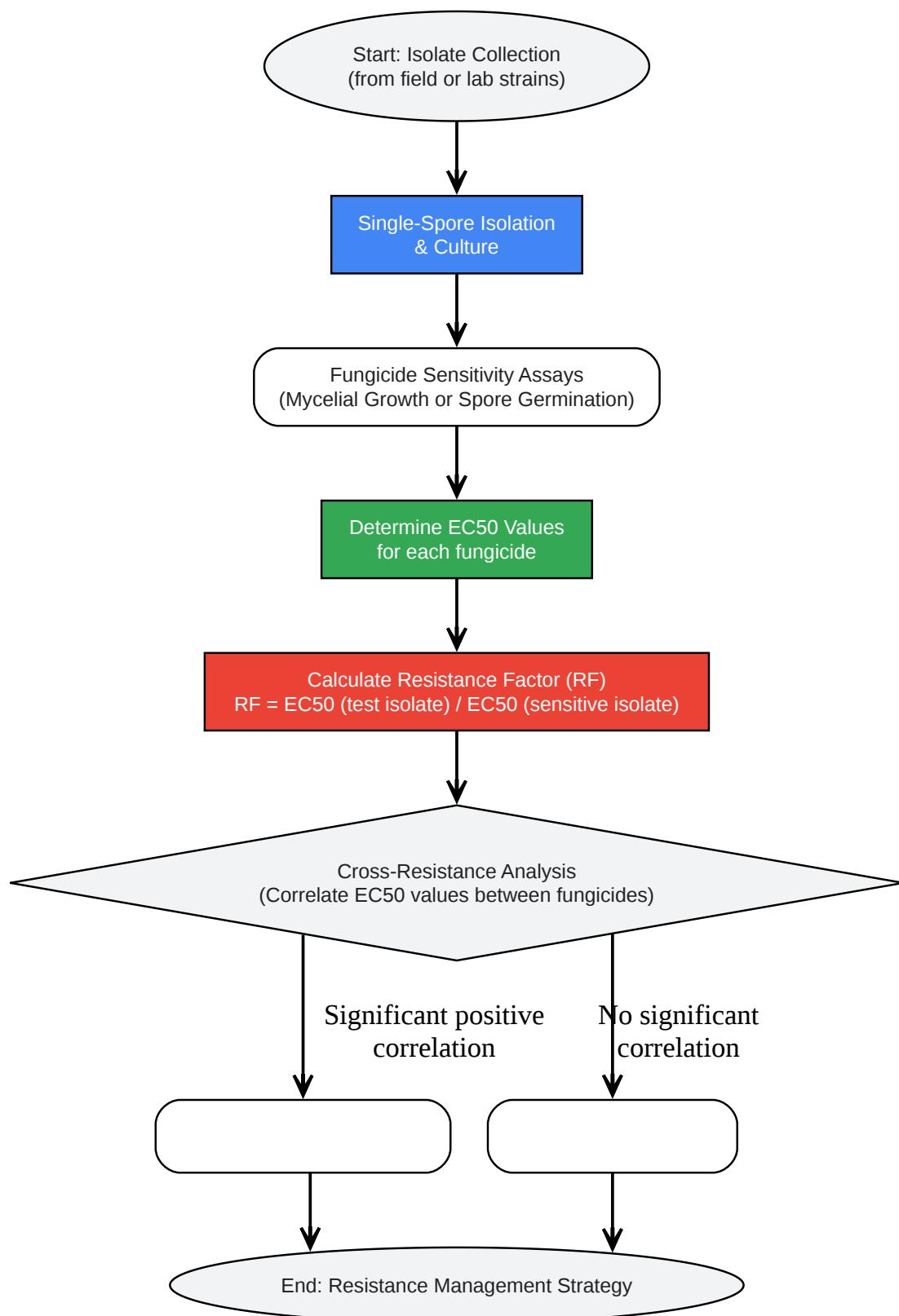
- Treatment Preparation: The spore suspension is mixed with various concentrations of the fungicide in a suitable liquid medium or on an agar surface.[6]
- Incubation: The treated spores are incubated under conditions conducive to germination (e.g., 20-25°C for 6-8 hours).[6]
- Microscopic Examination: A sample from each treatment is observed under a microscope, and the number of germinated and non-germinated spores is counted (typically out of 100 spores). A spore is considered germinated if the germ tube is at least the length of the spore.
- Data Analysis: The percentage of germination inhibition is calculated for each fungicide concentration relative to the untreated control. The EC50 value for germination inhibition is then calculated.

## Visualizations

### Ergosterol Biosynthesis Pathway and SBI Fungicide Targets

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the points of inhibition for different classes of SBI fungicides.



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